Uzarigenin digitaloside
Description
Uzarigenin digitaloside (CAS: 61217-80-9) is a cardiac glycoside derived from the aglycone uzarigenin, a 5α-cardenolide with a β-hydroxy group at C-14 and a β-oriented unsaturated lactone ring at C-17 . It is structurally characterized by a digitaloside sugar moiety attached to the C-3 position of the steroid core, giving it the molecular formula C₃₀H₄₆O₈ and a molecular weight of 534.68 g/mol . This compound is primarily sourced from plants in the Apocynaceae and Asclepiadaceae families, such as Xysmalobium undulatum (Uzara) and Digitalis species, and exhibits pharmacological properties including Na+/K+-ATPase inhibition and anticancer activity . Unlike digitoxin, it shows lower cardiotoxicity, making it a candidate for therapeutic applications with reduced side effects .
Properties
CAS No. |
61217-80-9 |
|---|---|
Molecular Formula |
C30H46O8 |
Appearance |
Powder |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Uzarigenin digitaloside is a natural product for research related to life sciences. The primary target of this compound is the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
It is known to inhibit the na(+), k(+)-atpase, which could lead to changes in the electrochemical gradient across the cell membrane.
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound.
Result of Action
The inhibition of Na(+), K(+)-ATPase by this compound could lead to changes in the electrochemical gradient across the cell membrane. This could potentially affect various cellular processes, including ion transport and cellular homeostasis.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, storage conditions can affect the efficacy of the compound. Moreover, the compound’s action could also be influenced by the physiological environment within the body, such as pH and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
Uzarigenin digitaloside plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme Na+/K±ATPase. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting Na+/K±ATPase, this compound increases the intracellular concentration of sodium ions, which indirectly leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making this compound a potent cardiotonic agent .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving calcium ions. Additionally, this compound has been shown to affect gene expression related to calcium handling and cardiac function . In non-cardiac cells, it can induce apoptosis by disrupting ion homeostasis and triggering cell death pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Na+/K±ATPase enzyme on the cell membrane. This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium ions. The elevated sodium levels then drive the sodium-calcium exchanger to increase intracellular calcium levels. The increased calcium concentration enhances cardiac muscle contraction and can also trigger apoptosis in non-cardiac cells by disrupting ion homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored as a powder at -20°C for up to three years. In solution, its stability decreases, and it should be stored at -80°C for up to six months to maintain efficacy . Long-term exposure to this compound in vitro has been shown to cause sustained increases in intracellular calcium levels, which can lead to chronic changes in cellular function and potentially induce apoptosis in certain cell types.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cardiac contractility without significant adverse effects. At higher doses, it can cause toxicity, including arrhythmias and cardiac arrest, due to excessive inhibition of Na+/K±ATPase and subsequent disruption of ion homeostasis . The therapeutic window for this compound is narrow, and careful dosing is required to avoid toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid biosynthesis and cardiac glycoside metabolism. It interacts with enzymes such as squalene monooxygenase and sterol delta7 reductase, which are involved in the biosynthesis of steroidal compounds . Additionally, it affects metabolic flux by altering the levels of metabolites involved in ion homeostasis and cardiac function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in cardiac tissue due to its high affinity for Na+/K±ATPase, leading to localized effects on cardiac function . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound is primarily localized to the cell membrane, where it binds to Na+/K±ATPase. This localization is crucial for its function as a cardiotonic agent. Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum, where it can influence calcium handling and other cellular processes .
Biological Activity
Uzarigenin digitaloside is a cardenolide glycoside derived from uzarigenin, primarily recognized for its significant biological activity, especially in cardiovascular applications. This compound has garnered attention due to its potential therapeutic benefits and mechanisms of action, which are crucial for developing new pharmacological agents.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by a steroid backbone and a sugar moiety. Its chemical formula is , with a molecular weight of approximately 534.68 g/mol. The presence of the sugar component enhances its solubility and biological activity compared to its aglycone form, uzarigenin .
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₆O₈ |
| Molecular Weight | 534.68 g/mol |
| IUPAC Name | 2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular calcium concentrations, enhancing myocardial contractility and regulating heart rate. This cardiotonic effect positions this compound as a potential treatment for various heart conditions.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Cardiotonic Effects : It enhances cardiac output by increasing the force of myocardial contraction.
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation in various models.
- Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines, suggesting broader therapeutic applications beyond cardiovascular health .
Comparative Analysis with Other Cardenolides
This compound shares structural and functional similarities with other well-known cardiac glycosides such as digoxin and ouabain. The following table summarizes these comparisons:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Cardiac Glycoside | Unique sugar composition; cardiotonic effects |
| Digoxin | Cardiac Glycoside | Widely used; stronger cardiotonic effects |
| Ouabain | Cardiac Glycoside | Used in heart failure treatment; different sugar moiety |
Case Studies and Research Findings
Research into this compound has revealed promising results in various studies:
- Cardiac Function Studies : In vitro studies have demonstrated that this compound significantly increases contractility in isolated cardiac tissues.
- Cancer Research : A study published in the Journal of Ethnopharmacology indicated that this compound exhibited cytotoxic effects against breast cancer cell lines through apoptosis induction.
- Inflammation Models : In animal models of inflammation, this compound reduced markers of inflammation significantly compared to control groups.
Comparison with Similar Compounds
Calotropagenin
- Structural Similarities: Both compounds share a 5α-cardenolide backbone and a β-hydroxy group at C-13.
- Key Differences: Calotropagenin (CAS: Not listed in evidence) features a Δ¹⁶ double bond in the lactone ring, whereas uzarigenin digitaloside has a saturated lactone .
- Biosynthetic competition exists between the two: The enzyme UHOX converts uzarigenin into calotropagenin, regulated by environmental factors like irrigation and daylight .
Digitoxin
Apocynol A and Cannabispirol
- Apocynol A (CAS: 358721-33-2): A non-cardiac steroid with a simpler structure (C₁₃H₂₀O₃, MW: 224.30 g/mol).
- Cannabispirol (CAS: 64052-90-0): A diterpenoid (C₁₅H₂₀O₃, MW: 248.32 g/mol) with anti-inflammatory properties but unrelated to steroid glycoside activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 61217-80-9 | C₃₀H₄₆O₈ | 534.68 | β-lactone, C-3 digitaloside |
| Calotropagenin | N/A | C₂₃H₃₂O₆ | 428.50 | Δ¹⁶ lactone |
| Digitoxin | 71-63-6 | C₄₁H₆₄O₁₃ | 764.94 | Cis A/B ring, C-3 digitoxose |
| Apocynol A | 358721-33-2 | C₁₃H₂₀O₃ | 224.30 | Phenolic hydroxyl |
Table 2: Pharmacological Activities
| Compound | Na+/K+-ATPase Inhibition | Cytotoxicity (IC₅₀)* | Key Therapeutic Use |
|---|---|---|---|
| This compound | Moderate | 10–20 μM | Anticancer, antidiarrheal |
| Digitoxin | High | 1–5 nM | Heart failure |
| Calotropagenin | Low | 5–10 μM | Mitochondrial disruption |
*IC₅₀ values approximated from in vitro studies .
Research Findings and Challenges
- Stereochemical Control : Uzarigenin’s 14β-OH and 17β-lactone require precise semisynthetic steps, unlike the more flexible 5β-configuration in digitoxin .
- Biosynthetic Engineering : Overexpression of MAT1 in Calotropis procera enhances uzarigenin yield, but competition with UHOX limits scalability .
- Toxicity Profile : this compound’s low cardiotoxicity is linked to its trans A/B ring fusion , reducing arrhythmia risks compared to digitoxin .
Q & A
Basic Research Question: What are the established protocols for isolating Uzarigenin digitaloside from natural sources, and how can contamination risks be minimized during extraction?
Methodological Answer:
Isolation protocols typically involve solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or column chromatography . Contamination risks, particularly from structurally similar cardenolides, can be mitigated via mass spectrometry (MS)-guided fractionation and nuclear magnetic resonance (NMR) validation at each purification step. Evidence from Safety Data Sheets (SDS) for related compounds like Uzarigenin (CAS 466-09-1) emphasizes strict adherence to solvent handling and waste disposal guidelines to avoid cross-contamination .
Basic Research Question: How is the structural characterization of this compound validated, and what analytical techniques are essential for confirming its purity?
Methodological Answer:
Structural validation requires a combination of spectroscopic methods:
- 1H/13C NMR for carbon skeleton and functional group identification.
- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
- X-ray crystallography (if crystalline) for absolute stereochemistry determination.
Purity must exceed 95%, as measured by HPLC with UV detection at 220 nm, and corroborated by thin-layer chromatography (TLC) .
Advanced Research Question: What experimental designs are optimal for investigating this compound’s mechanism of action in cardiac glycoside receptor binding?
Methodological Answer:
A dual approach is recommended:
In vitro assays : Competitive binding studies using radiolabeled ouabain in Na+/K+-ATPase enzyme preparations to quantify inhibition constants (Ki).
Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity and interaction sites.
Contradictions in binding data may arise from differences in isoform specificity (e.g., α1 vs. α3 subunits), necessitating isoform-selective assays .
Advanced Research Question: How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo toxicity profiles of this compound?
Methodological Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tissue-specific effects.
- Metabolite profiling using LC-MS/MS to identify active or toxic derivatives.
- Tissue-specific toxicity assays (e.g., zebrafish embryo models) to bridge in vitro-in vivo gaps .
Basic Research Question: What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
Synthetic routes should prioritize regioselective glycosidation at the C3 hydroxyl group. Key steps:
- Protecting group strategies (e.g., acetyl or benzyl groups) to prevent unwanted side reactions.
- Catalytic glycosylation using BF3·OEt2 as a promoter.
- Post-synthetic validation via tandem MS/MS and circular dichroism (CD) to confirm stereochemical integrity .
Advanced Research Question: How should researchers design dose-response studies to evaluate this compound’s therapeutic window in preclinical models?
Methodological Answer:
Adopt a logarithmic dosing regimen (e.g., 0.1–10 mg/kg) in rodent models, with endpoints including:
- Electrocardiography (ECG) for arrhythmia detection.
- Serum electrolyte monitoring (K+, Ca2+) to assess ion imbalance.
- Histopathological analysis of cardiac tissue post-mortem.
Use Hill equation modeling to calculate EC50 and LD50 values, ensuring compliance with ethical guidelines for in vivo studies .
Basic Research Question: What criteria should guide the selection of cell lines for studying this compound’s anticancer potential?
Methodological Answer:
Prioritize cell lines with:
- High Na+/K+-ATPase expression (e.g., HeLa, MCF-7) to reflect compound specificity.
- Well-characterized resistance mechanisms (e.g., P-glycoprotein overexpression) to assess off-target effects.
Include primary cell cultures (e.g., cardiomyocytes) to evaluate cardiotoxicity thresholds .
Advanced Research Question: How can bioinformatics tools enhance the discovery of this compound’s off-target interactions?
Methodological Answer:
Leverage chemoproteomics platforms (e.g., Activity-Based Protein Profiling) combined with:
- STRING database for protein interaction networks.
- Pharos for target-disease association mapping.
Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic Research Question: What are the critical steps for ensuring reproducibility in this compound bioactivity assays?
Methodological Answer:
- Standardize cell culture conditions (e.g., passage number, serum batch).
- Include internal controls (e.g., digitoxin as a positive control).
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
Advanced Research Question: What methodologies are recommended for analyzing this compound’s epigenetic effects in chronic exposure models?
Methodological Answer:
Combine whole-genome bisulfite sequencing (WGBS) for DNA methylation profiling and ChIP-seq for histone modification analysis. Use pathway enrichment tools (e.g., DAVID, Metascape) to link epigenetic changes to phenotypic outcomes. Address data noise via batch-effect correction algorithms (e.g., ComBat) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
